3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide

Description

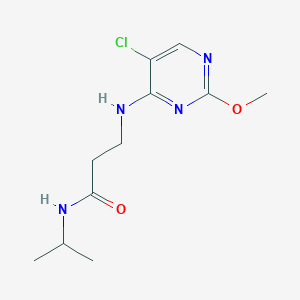

3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide is a synthetic small molecule characterized by a pyrimidine core substituted with chloro and methoxy groups at positions 5 and 2, respectively. The amino-propanamide side chain, terminated by an isopropyl group, confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C11H17ClN4O2 |

|---|---|

Molecular Weight |

272.73 g/mol |

IUPAC Name |

3-[(5-chloro-2-methoxypyrimidin-4-yl)amino]-N-propan-2-ylpropanamide |

InChI |

InChI=1S/C11H17ClN4O2/c1-7(2)15-9(17)4-5-13-10-8(12)6-14-11(16-10)18-3/h6-7H,4-5H2,1-3H3,(H,15,17)(H,13,14,16) |

InChI Key |

VONZBFSMNABRBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)CCNC1=NC(=NC=C1Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide typically involves multiple steps. One common method includes the following steps:

Esterification: Nicotinic acid is esterified to yield an intermediate compound.

Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.

Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution to introduce the chloro and methoxy groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide and dioxane are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.

Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Investigated for its antimicrobial, antiviral, antitumor, and antifibrotic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit collagen prolyl 4-hydroxylases, reducing collagen production and fibrosis .

Comparison with Similar Compounds

Pyrimidine/Phthalimide Derivatives

The compound shares structural motifs with 3-chloro-N-phenyl-phthalimide (Fig. 1), which features a chloro-substituted isoindole-1,3-dione core. Both compounds incorporate halogens (Cl) and aromatic nitrogen heterocycles. However, the target compound’s pyrimidine ring and amide side chain contrast with the phthalimide scaffold, which is optimized for polymer synthesis .

Key Differences :

- Electron-withdrawing groups : The pyrimidine core in the target compound allows for stronger hydrogen bonding compared to the planar phthalimide system.

- Applications : Phthalimide derivatives are primarily used in materials science (e.g., polyimides), whereas pyrimidine-propanamide analogs are more common in medicinal chemistry .

BACE-1 Inhibitors

Several pyridine-based BACE-1 inhibitors (e.g., 2-amino-6-phenethylpyridine) share similarities with the target compound (Fig. 3, ). Both classes utilize nitrogen heterocycles for enzyme active-site interactions. However, the target’s pyrimidine ring and propanamide chain may enhance selectivity for non-BACE targets due to steric and electronic differences.

Comparison of Substituent Effects :

| Compound | Core Structure | Key Substituents | IC50 (BACE-1) | Reference |

|---|---|---|---|---|

| 2-amino-6-phenethylpyridine | Pyridine | Phenethyl, NH2 | 120 nM | |

| Target Compound | Pyrimidine | 5-Cl, 2-OCH3, propanamide chain | N/A | - |

Agrochemical Propanamide Analogs

The compound’s propanamide moiety aligns with herbicides like N-(3,4-dichlorophenyl) propanamide (propanil) .

Functional Group Impact :

EGFR-Targeting Amides

9, ) shares a carboxamide group and aromatic amino linkage. Both compounds could interact with kinase domains, but the target’s pyrimidine core may reduce steric hindrance compared to quinazoline-based inhibitors.

Biological Activity

3-((5-Chloro-2-methoxypyrimidin-4-yl)amino)-N-isopropylpropanamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and as an inhibitor of various kinases. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a pyrimidine ring substituted with a chlorine atom and a methoxy group, contributing to its biological properties.

Research indicates that compounds similar to this compound exhibit activity as kinase inhibitors , particularly targeting Polo-like kinase 4 (PLK4) which plays a crucial role in cell cycle regulation. Inhibition of PLK4 can lead to disrupted cell division in cancer cells, making it a promising target for cancer therapies .

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to this compound. For instance, research has shown that these compounds can induce apoptosis in various cancer cell lines by activating specific signaling pathways associated with cell death .

Inhibition of Kinases

The compound has been shown to inhibit PLK4 effectively, leading to reduced proliferation of cancer cells. The inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby preventing its activity .

Case Studies

- In Vitro Studies : A notable study evaluated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity .

- Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound resulted in tumor size reduction compared to control groups. The mechanism was attributed to its ability to inhibit tumor angiogenesis and promote apoptosis .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.